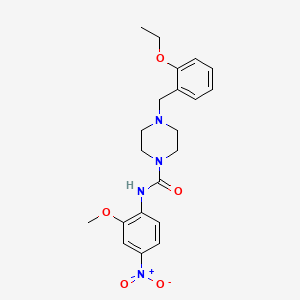

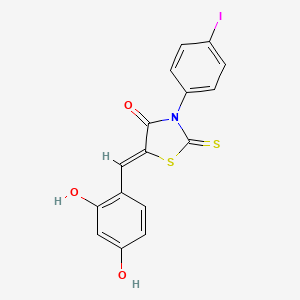

![molecular formula C22H20FN3O2 B4618120 4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)

4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves multi-step chemical reactions that require precise control over reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds has been reported through condensation reactions, where dimethylamine is condensed with a corresponding pyrazolo[1,5-a]pyrimidine-3-carboxylic acid to form the target compound. This process might involve cyclization and saponification steps to introduce various functional groups onto the pyrazole ring (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure analysis reveals how different substituents affect the overall geometry of the molecule and its electronic properties. For similar compounds, distinct molecular conformations have been observed, influenced by substitutions at various positions on the pyrazole and pyridine rings (Suresh et al., 2007).

Chemical Reactions and Properties

Pyrazolo[4,3-c]pyridine derivatives undergo a variety of chemical reactions, including oxidation, reduction, and cycloadditions, which modify their chemical structure and properties. For example, the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles has been achieved using novel oxidizing agents under mild conditions, showcasing the versatility of these compounds in synthetic chemistry (Zolfigol et al., 2006).

Scientific Research Applications

Fluorescent pH Sensor

A study by Yang et al. (2013) highlights the potential of heteroatom-containing organic fluorophores, similar in structure to the compound , as fluorescent pH sensors. They designed and synthesized a compound that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), allowing it to act as a fluorescent pH sensor in both solution and solid states. This characteristic is significant for detecting acidic and basic organic vapors, a useful application in scientific research (Yang et al., 2013).

Organic Synthesis and Oxidation Processes

Zolfigol et al. (2006) used a compound structurally similar to 4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione as an effective oxidizing agent. Their work illustrates the application of such compounds in organic synthesis, specifically for oxidizing pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

Photoinduced Reactions

He et al. (2021) conducted a study on the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipole cycloadditions, using compounds with a structural resemblance to the pyrazolo-pyridine compound. Their findings are crucial for understanding the photoinduced reactions in synthesizing pyrazole-fused quinones, providing insights into the design and development of new photochemical processes (He et al., 2021).

Cancer Cell Line Inhibition

Liu et al. (2016) synthesized a compound similar to 4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione and evaluated its effects on cancer cell lines. They discovered significant inhibition of cancer cell proliferation, indicating the potential of such compounds in anticancer research (Liu et al., 2016).

properties

IUPAC Name |

4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c1-2-19-21-18(24-26(22(21)28)17-10-8-16(23)9-11-17)14-20(27)25(19)13-12-15-6-4-3-5-7-15/h3-11,14,24H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQHYZIEXCJXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=O)N1CCC3=CC=CC=C3)NN(C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)

![3-(5-bromo-2-furyl)-4-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4618059.png)

![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)

![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)

![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)